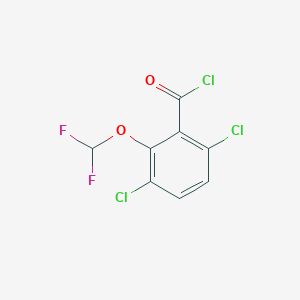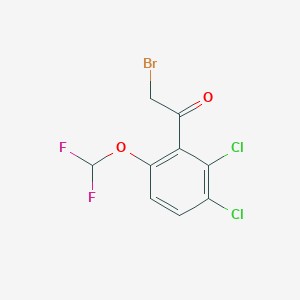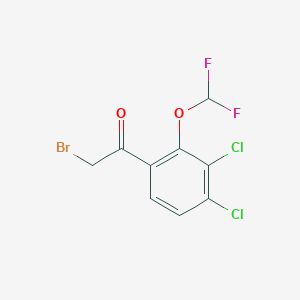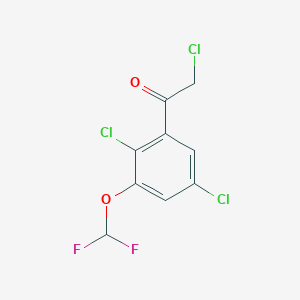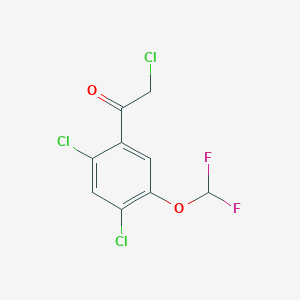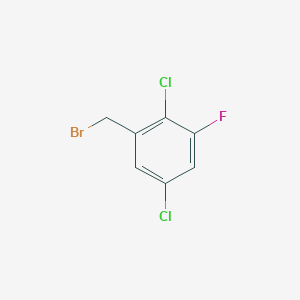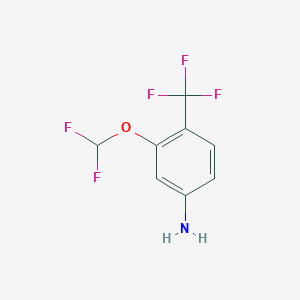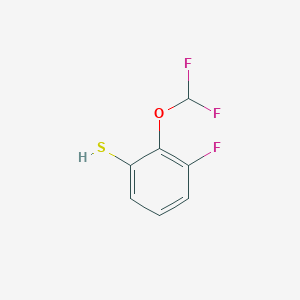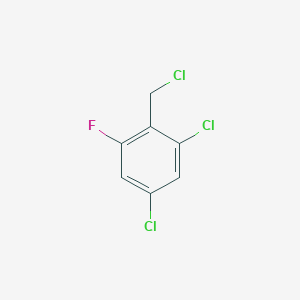![molecular formula C9H10N2O3 B1411394 [3-(4-Nitrophényl)aziridin-2-yl]méthanol CAS No. 1858242-57-5](/img/structure/B1411394.png)
[3-(4-Nitrophényl)aziridin-2-yl]méthanol
Vue d'ensemble
Description
“[3-(4-Nitrophenyl)aziridin-2-yl]methanol” is a compound that contains an aziridine ring, which includes two contiguous stereocenters, both of which exhibit an R configuration . The methyl-hydroxy and nitro-phenyl groups are cis-disposed about the aziridine ring .
Synthesis Analysis
The formation of “[3-(4-Nitrophenyl)aziridin-2-yl]methanol” and 2-oxazolidine ring opening occurred in the reaction of (S)-(4-nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl methanesulfonate with lithium hydroxide in aqueous dioxane or under phase transfer catalysis conditions .Molecular Structure Analysis
The mean plane of the benzene ring is tilted to the aziridine ring by 66.65 (8)° . The nitro group is nearly coplanar with the benzene ring, with a dihedral angle of 2.5 (2)° .Chemical Reactions Analysis
Aziridines are important synthetic targets due to their substantial ring strain and resultant proclivity towards ring-opening reactions . They are versatile precursors of diverse amine products .Applications De Recherche Scientifique
Applications dans la découverte de médicaments
Le “[3-(4-Nitrophényl)aziridin-2-yl]méthanol” a des applications potentielles dans la découverte de médicaments, en particulier dans la conception et le criblage de nouveaux composés pharmaceutiques. Sa structure unique peut être utilisée dans la synthèse de 1,2,3-triazoles, qui ne se trouvent pas dans la nature mais ont de larges applications dans la découverte de médicaments . Les techniques d'apprentissage automatique renforcent également la découverte de médicaments en permettant le criblage virtuel et la conception de médicaments, où des composés comme le “this compound” pourraient jouer un rôle .
Applications en synthèse organique
En synthèse organique, le “this compound” peut être impliqué dans des réactions conduisant à la formation d'autres entités chimiques précieuses. Par exemple, il peut subir une ouverture de cycle dans certaines conditions pour produire des produits qui sont utiles dans des applications synthétiques ultérieures . La partie aziridine du composé est particulièrement intéressante pour les chimistes de synthèse en raison de sa réactivité et de son potentiel pour créer des molécules complexes .
Applications en science des matériaux
La structure unique du “this compound” permet des applications diverses en science des matériaux. Il peut contribuer au développement de nouveaux matériaux ayant des propriétés spécifiques ou améliorer les performances de matériaux existants.
Mécanisme D'action
The mechanism of action of aziridines involves their substantial ring strain, which makes them prone to ring-opening reactions . This reactivity is a feature of the biological activity of aziridine-containing natural products, which often exhibit cytotoxicity related to alkylation reaction in vivo .
Propriétés
IUPAC Name |
[3-(4-nitrophenyl)aziridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-5-8-9(10-8)6-1-3-7(4-2-6)11(13)14/h1-4,8-10,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEJVIRQAAQCFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(N2)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol and are there any notable structural features?
A1: [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol is a chiral molecule containing an aziridine ring. Key structural features include:
- Stereochemistry: The (2R,3R) designation indicates the specific three-dimensional arrangement of atoms around the two chiral centers within the aziridine ring. Both chiral centers exhibit an R configuration. []
- Substituents: The aziridine ring is substituted with a methylhydroxy group and a 4-nitrophenyl group. These groups are positioned on the same side of the aziridine ring, a configuration referred to as cis. []
- Nitro Group Orientation: The nitro group is almost coplanar with the benzene ring, suggesting potential electronic interactions between these groups. []
Q2: How is [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol synthesized?
A2: [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol can be synthesized by reacting (S)-(4-nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl methanesulfonate with alkali metal halides or lithium hydroxide. [, ] This specific reaction pathway highlights the importance of stereochemistry in synthetic organic chemistry, as it leads to the formation of the desired (2R,3R) enantiomer.
Q3: What is the significance of the hydrogen bonding observed in the crystal structure of [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol monohydrate?
A3: The crystal structure of [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol monohydrate reveals a network of hydrogen bonds involving the molecule and a water molecule. Specifically, N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds link the molecules, forming supramolecular layers parallel to the (001) plane. [] These hydrogen bonds contribute to the stability of the crystal lattice and can influence the physical properties of the compound, such as its melting point and solubility.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



